molecular formula C19H40N2OS2 B14228819 N-(6-Aminohexyl)-11-(ethyldisulfanyl)undecanamide CAS No. 575455-20-8

N-(6-Aminohexyl)-11-(ethyldisulfanyl)undecanamide

Cat. No.: B14228819
CAS No.: 575455-20-8
M. Wt: 376.7 g/mol
InChI Key: HVGDCAUYNQPYJR-UHFFFAOYSA-N
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Description

N-(6-Aminohexyl)-11-(ethyldisulfanyl)undecanamide is a compound with a unique structure that includes an aminohexyl group and an ethyldisulfanyl group attached to an undecanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Aminohexyl)-11-(ethyldisulfanyl)undecanamide typically involves the following steps:

    Formation of the Aminohexyl Intermediate: The aminohexyl group can be synthesized by reacting 1,6-diaminohexane with appropriate protecting groups to prevent unwanted side reactions.

    Introduction of the Ethyldisulfanyl Group: The ethyldisulfanyl group can be introduced through a disulfide exchange reaction, where an ethyldisulfide compound reacts with a thiol-containing intermediate.

    Coupling to Undecanamide Backbone: The final step involves coupling the aminohexyl and ethyldisulfanyl intermediates to an undecanamide backbone using standard amide bond formation techniques, such as using carbodiimide coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(6-Aminohexyl)-11-(ethyldisulfanyl)undecanamide can undergo various types of chemical reactions, including:

    Oxidation: The ethyldisulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted amides or amines depending on the nucleophile used.

Scientific Research Applications

N-(6-Aminohexyl)-11-(ethyldisulfanyl)undecanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of disulfide bond formation and reduction in proteins.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(6-Aminohexyl)-11-(ethyldisulfanyl)undecanamide involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein structure and function.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Aminohexyl)carboxamide: Similar structure but lacks the ethyldisulfanyl group.

    N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide: Contains a naphthalenesulfonamide group instead of the undecanamide backbone.

    N-(6-Aminohexyl)dATP: A nucleotide analog with an aminohexyl group.

Uniqueness

N-(6-Aminohexyl)-11-(ethyldisulfanyl)undecanamide is unique due to the presence of both an aminohexyl group and an ethyldisulfanyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

575455-20-8

Molecular Formula

C19H40N2OS2

Molecular Weight

376.7 g/mol

IUPAC Name

N-(6-aminohexyl)-11-(ethyldisulfanyl)undecanamide

InChI

InChI=1S/C19H40N2OS2/c1-2-23-24-18-14-10-6-4-3-5-7-11-15-19(22)21-17-13-9-8-12-16-20/h2-18,20H2,1H3,(H,21,22)

InChI Key

HVGDCAUYNQPYJR-UHFFFAOYSA-N

Canonical SMILES

CCSSCCCCCCCCCCC(=O)NCCCCCCN

Origin of Product

United States

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